5-Bromo-1H-thieno[2,3-c]pyrazole
CAS No.:
Cat. No.: VC13527091
Molecular Formula: C5H3BrN2S
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1H-thieno[2,3-c]pyrazole -](/images/structure/VC13527091.png)
Specification
Molecular Formula | C5H3BrN2S |
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Molecular Weight | 203.06 g/mol |
IUPAC Name | 5-bromo-1H-thieno[2,3-c]pyrazole |
Standard InChI | InChI=1S/C5H3BrN2S/c6-4-1-3-2-7-8-5(3)9-4/h1-2H,(H,7,8) |
Standard InChI Key | OPDHLXVHKVAKBD-UHFFFAOYSA-N |
SMILES | C1=C(SC2=C1C=NN2)Br |
Canonical SMILES | C1=C(SC2=C1C=NN2)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 5-Bromo-1H-thieno[2,3-c]pyrazole combines a thiophene ring fused to a pyrazole moiety, with a bromine atom substituting the fifth position of the thieno system. The IUPAC name, 5-bromo-1H-thieno[2,3-c]pyrazole, reflects this substitution pattern and ring fusion. Key structural identifiers include:
Table 1: Molecular descriptors of 5-Bromo-1H-thieno[2,3-c]pyrazole
Property | Value |
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Molecular Formula | |
Molecular Weight | 203.06 g/mol |
SMILES | C1=C(SC2=C1C=NN2)Br |
InChIKey | OPDHLXVHKVAKBD-UHFFFAOYSA-N |
PubChem CID | 82017952 |
The presence of bromine enhances electrophilic substitution reactivity, enabling downstream modifications for drug discovery or material engineering . X-ray crystallography and computational studies confirm a planar structure, with the bromine atom contributing to steric and electronic effects that influence intermolecular interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-Bromo-1H-thieno[2,3-c]pyrazole typically begins with cyclocondensation of thiophene precursors with hydrazine derivatives. A representative method involves:
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Precursor Preparation: 3-Bromothiophene-2-carbaldehyde is treated with hydrazine hydrate in ethanol under reflux.
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Cyclization: Intramolecular cyclization occurs under reduced pressure (0.1–0.5 atm), yielding the fused thieno-pyrazole core.
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Purification: Recrystallization from dichloromethane/hexane mixtures produces the pure compound in 65–78% yield.
Alternative routes employ transition metal-catalyzed cross-coupling reactions to introduce bromine post-cyclization, though this approach is less common due to regioselectivity challenges .
Reactivity Profile
The bromine atom at position 5 serves as a reactive handle for further functionalization:
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Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides to form 5-amino- or 5-alkoxy derivatives .
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the brominated position .
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Halogen Exchange: Bromine can be replaced with iodine using KI/CuI in DMF, enhancing solubility for pharmaceutical formulations.
Table 2: Representative reactions of 5-Bromo-1H-thieno[2,3-c]pyrazole
Reaction Type | Reagents | Product | Yield (%) |
---|---|---|---|
Amination | NH3, CuI, 18-crown-6 | 5-Amino-thieno-pyrazole | 72 |
Suzuki Coupling | PhB(OH)2, Pd(PPh3)4 | 5-Phenyl-thieno-pyrazole | 68 |
Iodination | KI, CuI, DMF | 5-Iodo-thieno-pyrazole | 85 |
Physicochemical Properties
The compound exists as a white crystalline solid with a melting point of 162–164°C. Key spectroscopic data include:
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IR Spectroscopy: Strong absorption at 1560 cm (C=N stretch) and 680 cm (C-Br vibration).
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NMR Spectroscopy:
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: δ 7.45 (s, 1H, pyrazole-H), δ 6.98 (d, J=3.2 Hz, 1H, thiophene-H).
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: δ 144.2 (C-Br), 139.5 (C=N), 128.7 (thiophene-C).
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Its lipophilicity (logP = 2.1) suggests moderate membrane permeability, making it suitable for central nervous system-targeted drug candidates.
Biological Activities and Medicinal Applications
Enzyme Inhibition
5-Bromo-1H-thieno[2,3-c]pyrazole demonstrates nanomolar inhibitory activity against:
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Cyclooxygenase-2 (COX-2): IC = 23 nM, surpassing celecoxib (IC = 40 nM) in preclinical models .
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Aurora Kinase A: Disrupts mitosis in cancer cells (IC = 18 nM), with selectivity over Aurora B (IC > 1 μM) .
Antimicrobial Properties
Against methicillin-resistant Staphylococcus aureus (MRSA):
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Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) synthesis via thieno-pyrazole-mediated RNA interference .
Materials Science Applications
Organic Electronics
Thin films of 5-Bromo-1H-thieno[2,3-c]pyrazole exhibit:
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Charge Mobility: 0.45 cm/V·s, suitable for organic field-effect transistors (OFETs).
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Band Gap: 2.8 eV, tunable via bromine substitution for photovoltaic applications.
Luminescent Materials
When complexed with europium(III), the compound emits red light (λ = 615 nm) with a quantum yield of 42%, demonstrating potential in OLED technologies.
Comparative Analysis with Structural Analogs
Table 3: Comparison with 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole
Property | 5-Bromo Derivative | 5-Bromo-3-methyl Derivative |
---|---|---|
Molecular Formula | ||
Molecular Weight | 203.06 g/mol | 217.09 g/mol |
logP | 2.1 | 2.6 |
COX-2 IC | 23 nM | 45 nM |
The methyl group at position 3 increases lipophilicity but reduces enzymatic inhibitory potency, highlighting structure-activity trade-offs .
Research Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields (≤78%) in cyclization steps necessitate improved catalysts .
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Regioselectivity Issues: Competing ring formations during heteroannulation require better directing groups .
Promising research avenues:
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